

Application Notes: AK-2292 Protocol for Treating AML Cell Lines

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Compound of Interest		
Compound Name:	AK-2292	
Cat. No.:	B14089011	Get Quote

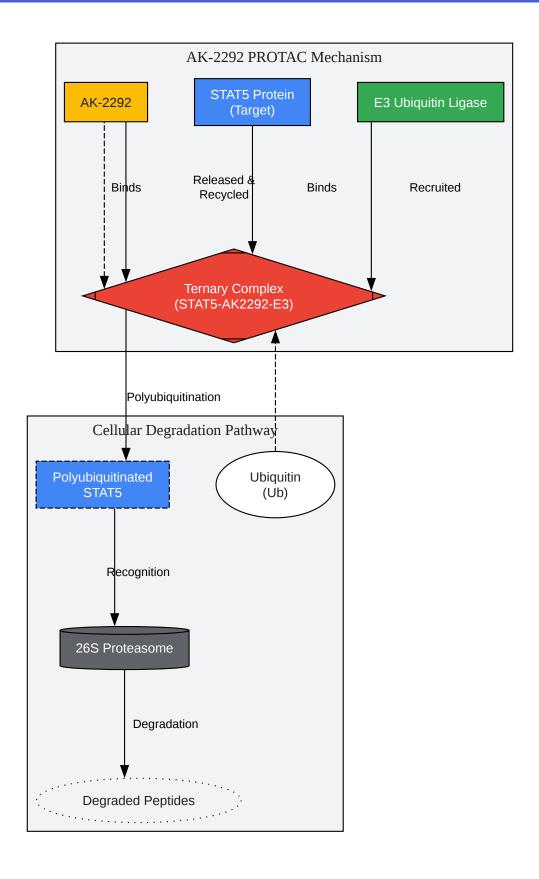
Introduction

AK-2292 is a potent and highly selective small-molecule degrader of Signal Transducer and Activator of Transcription 5 (STAT5) proteins, operating through a Proteolysis Targeting Chimera (PROTAC) mechanism.[1][2][3] In many hematological malignancies, including Acute Myeloid Leukemia (AML), the JAK/STAT signaling pathway is aberrantly and constitutively activated, with STAT5 being a key mediator driving leukemic cell proliferation and survival.[4][5] AK-2292 offers a novel therapeutic strategy by inducing the targeted degradation of STAT5A and STAT5B, thereby inhibiting downstream signaling and suppressing tumor growth.[1][6] These application notes provide detailed protocols for treating AML cell lines with AK-2292 and assessing its biological effects.

Mechanism of Action: PROTAC-mediated Degradation

AK-2292 is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to eliminate STAT5 proteins.[3][7][8] One end of **AK-2292** binds to the STAT5 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the STAT5 protein with ubiquitin, marking it for degradation by the 26S proteasome.[7][8] This catalytic process allows a single molecule of **AK-2292** to trigger the destruction of multiple STAT5 protein molecules, leading to a profound and sustained depletion of STAT5 within the cancer cell.[1][9]





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Caption: Mechanism of **AK-2292**, a PROTAC that forms a ternary complex to induce STAT5 degradation.

Data Presentation In Vitro Efficacy of AK-2292 in AML Cell Lines

The potency of **AK-2292** has been demonstrated across multiple AML cell lines, showing effective STAT5 degradation and inhibition of cell proliferation.

Parameter	Cell Line	Value	Reference
DC₅₀ (Degradation)	-	0.10 μΜ	[10]
IC50 (Viability)	SKNO-1	0.36 μΜ	[10]
MV4;11	0.35 μΜ	[10]	
Kasumi-3	0.18 μΜ	[10]	

DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition of cell viability after 4 days of treatment.

STAT5 Protein Degradation Analysis

Western blot analysis confirms the concentration-dependent degradation of total STAT5 and phosphorylated STAT5 (pSTAT5) in AML cells following treatment with **AK-2292**.

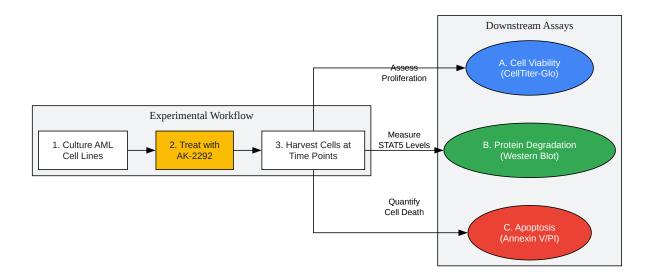


Cell Line	Treatment	Concentration	Result	Reference
SKNO-1	18 hours	0.2 μΜ	>75% degradation of STAT5A, STAT5B, pSTAT5	[10]
1.0 μΜ	>95% degradation of STAT5A, STAT5B, pSTAT5	[10]		
MV4;11	6 hours	0.008 - 5 μΜ	Effective reduction of STAT5 and pSTAT5	[10]

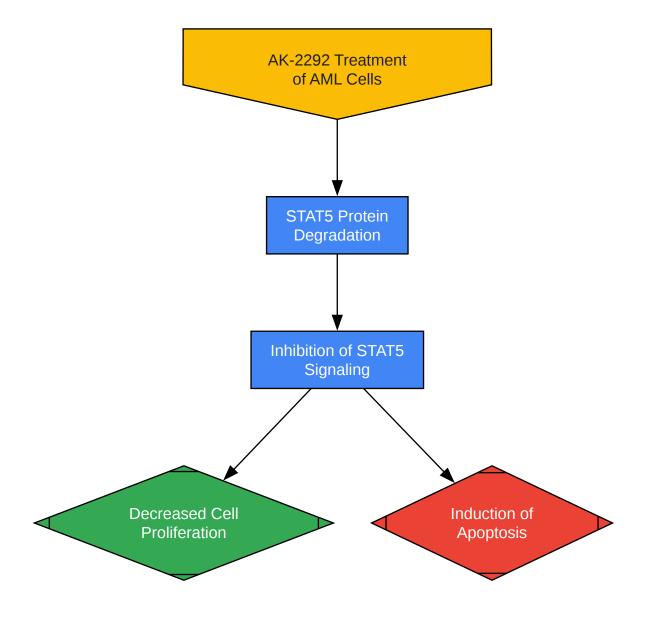
Experimental Protocols

The following protocols are foundational for evaluating the efficacy of **AK-2292** in AML cell culture models.









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Methodological & Application





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